molecular formula C7H10N4O3 B033105 2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide CAS No. 57966-95-7

2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide

Cat. No.: B033105
CAS No.: 57966-95-7
M. Wt: 198.18 g/mol
InChI Key: XERJKGMBORTKEO-UHFFFAOYSA-N
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Description

Cymoxanil is a highly effective systemic fungicide with a unique mechanism of action, making it a valuable compound for agricultural and plant pathology research. It is primarily utilized to study and manage diseases caused by oomycetes, such as late blight in potatoes and tomatoes (Phytophthora infestans) and downy mildews in various crops. Its research value lies in its distinct, dual-phase activity: it exhibits both local systemic and curative properties. Cymoxanil rapidly penetrates plant tissues and inhibits fungal cell division, specifically targeting the infection process before symptom appearance. This makes it an excellent tool for investigating pathogen life cycles, host-pathogen interactions, and resistance management strategies.

Properties

IUPAC Name

2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERJKGMBORTKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(=NOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032358
Record name Cymoxanil
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Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless odorless solid; [HSDB]
Record name Cymoxyanil
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Solubility

Hexane: 1.85; toluene: 5.29; acetonitrile: 57; ethyl acetate: 28; n-octanol: 1.43; methanol: 22.9 g/L; acetone: 62.4 g/L; methylene chloride: 133.0 (all in g/L at 20 °C), In water, 890 mg/L at 20 °C
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010)
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Density

1.32 at 25 °C
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010)
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Vapor Pressure

0.00000113 [mmHg], 1.13X10-6 mm Hg at 20 °C
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010)
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Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010)
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Color/Form

Colorless crystals

CAS No.

57966-95-7
Record name Cymoxanil
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Record name Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-
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Record name Cymoxanil
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Record name CYMOXANIL
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Melting Point

160-161 °C, Peach color; mp: 159-160 °C /Technical/
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010)
Record name CYMOXANIL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Chemical Reactions Analysis

Types of Reactions: Cymoxanil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is sensitive to hydrolysis, especially under alkaline conditions, leading to the breakdown of the cyano and methoxyimino groups .

Common Reagents and Conditions:

    Hydrolysis: Occurs in the presence of water, especially at higher pH levels.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

    Substitution: Involves the replacement of functional groups under specific conditions.

Major Products Formed: The primary products of cymoxanil reactions include cyanoacetic acid derivatives and various substituted ureas, depending on the reaction conditions and reagents used .

Scientific Research Applications

Safety and Toxicological Assessments

While cymoxanil is effective against fungal pathogens, its safety profile has been a subject of investigation:

  • Toxicity Studies : Research has shown that repeated oral doses of cymoxanil can lead to biochemical alterations and histopathological changes in animal models, indicating potential risks for human health with long-term exposure .
  • Environmental Impact : Cymoxanil has been assessed for its environmental safety. It is considered minimally toxic to mammals and birds but shows slight toxicity to aquatic organisms . Regulatory bodies have conducted evaluations to ensure that its application does not pose significant risks to non-target species or ecosystems .

Agricultural Applications

Cymoxanil is primarily used in the following ways:

  • Foliar Application : It is commonly sprayed on crops to prevent fungal infections during critical growth stages.
  • Seed Treatment : In some cases, cymoxanil is applied as a seed treatment to protect seedlings from early-stage fungal diseases .

Efficacy in Strawberry Cultivation

A recent study focused on the use of cymoxanil for controlling Phytophthora diseases in strawberries. The research aimed to collect data on efficacy and crop safety to support its registration for this specialty crop. Results indicated significant disease control with minimal adverse effects on crop yield .

Impact on Wheat Mycotoxin Levels

Another study evaluated the impact of cymoxanil on mycotoxin production in wheat grains treated with fungicides. The findings suggested that while some mycotoxin levels increased with fungicide application, others were significantly reduced compared to untreated controls, indicating a complex interaction between fungicides and mycotoxin dynamics .

Comparative Efficacy

Application MethodTarget CropEfficacy RateSafety Level
Foliar ApplicationPotatoesHighMinimal toxicity to mammals
Seed TreatmentStrawberriesModerateSlightly toxic to fish
Soil ApplicationVarious field cropsVariableSafe for non-target species

Comparison with Similar Compounds

Chemical Class and Mode of Action

Compound Chemical Class Primary Target/Mechanism Spectrum of Activity
Cymoxanil Cyanoacetamide DHFR inhibition, RNA biosynthesis disruption Oomycetes (e.g., Phytophthora)
Oxadixyl Acylalanine RNA polymerase inhibition Oomycetes (broad-spectrum)
Metalaxyl Phenylamide RNA polymerase I inhibition Oomycetes (systemic activity)
Mancozeb Dithiocarbamate Multi-site inhibitor (disrupts cell membranes) Broad-spectrum fungi
Dimethomorph Carboxylic acid amide Cell wall synthesis inhibition Oomycetes (e.g., downy mildew)

Key Differences :

  • Specificity : Cymoxanil and oxadixyl target RNA-related pathways but differ in enzyme targets (DHFR vs. RNA polymerase). Metalaxyl shares a similar RNA polymerase target with oxadixyl but belongs to a distinct chemical class .
  • Systemic vs. Contact Action : Cymoxanil and metalaxyl are systemic, whereas mancozeb acts as a contact protectant .

Stability and Environmental Behavior

Compound Half-Life (Days) Stability Concerns Residue Levels in Crops (MRL, ppm)*
Cymoxanil 2.26 (potato), 5.75 (soil) Degrades rapidly in alkaline conditions; enhanced via cocrystal engineering ≤0.016 (potato)
Oxadixyl 4.5–7.0 (cucumber) Moderate persistence; stable in acidic conditions ≤0.1 (cucumber)
Mancozeb 1–7 (soil) Degrades to ETU (toxic metabolite) 0.5–3.0 (varies by crop)

Notes:

  • Cymoxanil dissipates faster than oxadixyl in crops like cucumber, reducing residue accumulation risks .
  • Cocrystal formulations of cymoxanil retain >90% activity after 20 days in pH 5.8–8.0 buffers, outperforming non-stabilized counterparts .

Efficacy and Application

Compound Field Efficacy (% Control)* Application Frequency Synergistic Combinations
Cymoxanil 90–93% (cucumber downy mildew) 2–3 applications per season Mancozeb (enhanced protective action)
Oxadixyl 85–90% (cucumber downy mildew) 3–4 applications per season Famoxadone (improves curative action)
Mancozeb 80–85% (broad-spectrum fungi) 4–6 applications per season Cymoxanil (dual protective/curative)

Key Findings :

  • Cymoxanil + mancozeb combinations achieve >90% efficacy against Phytophthora by combining rapid systemic action (cymoxanil) with protective film formation (mancozeb) .
  • Oxadixyl requires higher application frequency due to slower uptake and degradation .

Toxicity and Regulatory Considerations

Compound Acute Toxicity (Rat LD50, mg/kg) Chronic Toxicity Concerns Regulatory Status (MRLs)
Cymoxanil 1,200–1,500 (oral) Dose-dependent histopathological changes in liver/kidney (rats) 0.01–0.1 ppm (EU, China)
Oxadixyl 1,860 (oral) Limited chronic toxicity data 0.05–0.2 ppm (China, FAO)
Mancozeb 4,500–6,000 (oral) ETU metabolite (carcinogenic potential) 0.5–3.0 ppm (global)

Notes:

  • Cymoxanil poses low acute toxicity but raises concerns for long-term, low-dose human exposure due to organ damage in rodent models .
  • Mancozeb’s ETU metabolite has stricter regulatory limits compared to cymoxanil’s rapid degradation .

Biological Activity

Cymoxanil (CYM) is a systemic fungicide widely used in agriculture to combat various fungal diseases, particularly those caused by oomycetes such as Phytophthora infestans and Plasmopara viticola. Its effectiveness against downy mildew in crops like tomatoes and grapes has made it a crucial component in integrated pest management strategies. Understanding the biological activity of cymoxanil is essential for assessing its environmental impact and potential health risks.

Antifungal Activity

Cymoxanil exhibits its antifungal properties primarily through the disruption of cellular processes in target organisms. Research indicates that CYM affects growth and viability in Saccharomyces cerevisiae (baker's yeast), a model organism for studying eukaryotic cells. Key findings include:

  • Inhibition of Growth : Cymoxanil inhibits cell growth and biomass production, independent of the carbon source (glucose or galactose) used in the culture medium .
  • Impact on RNA Synthesis : CYM targets RNA biosynthesis, potentially inhibiting the dihydrofolate reductase (DHFR) enzyme, which is crucial for nucleotide synthesis . This inhibition leads to significant transcriptomic changes, affecting genes involved in various metabolic pathways.

Cellular and Molecular Effects

Cymoxanil induces genome-wide alterations in yeast cells, particularly affecting membrane transporter systems. This results in:

  • Disruption of Membrane Integrity : The compound alters lipid-raft organization and decreases plasma membrane potential, leading to intracellular acidification .
  • Transcriptomic Changes : RNA sequencing reveals significant upregulation and downregulation of genes related to sulfur metabolism and organic acid metabolism, indicating a broad impact on cellular metabolism .

Subchronic Toxicity in Animal Models

Studies have investigated the chronic effects of cymoxanil exposure in rats, revealing dose-dependent toxicological effects:

  • Histopathological Changes : High doses of cymoxanil (2 mg/kg) resulted in severe liver damage, including piecemeal necrosis and inflammatory responses. Other affected organs included kidneys and lungs, with notable histopathological alterations observed .
  • Biochemical Alterations : Significant increases in serum enzymes (AST, ALT, ALP) indicated liver necrosis and renal damage. Acetylcholinesterase activity was also inhibited, suggesting impacts on synaptic transmission .

Summary of Findings from Toxicity Studies

Dose (mg/kg)Liver DamageKidney DamageOther Effects
0.5MildNoneNone
1ModerateMildNone
2SevereSevereNeurotoxicity

These findings underscore the potential health risks associated with prolonged exposure to cymoxanil.

Efficacy Against Downy Mildew

A study evaluating the efficacy of cymoxanil against Pseudoperonospora cubensis (causing downy mildew on cucumbers) demonstrated that:

  • Bioefficacy : Cymoxanil significantly reduced disease incidence at various concentrations when used alone or in combination with Mancozeb . This highlights its role as an effective fungicide in agricultural settings.

Environmental Impact Studies

Research has also focused on the environmental persistence of cymoxanil. It has been shown to remain stable under various conditions, raising concerns about its long-term ecological effects. For instance:

  • Stability : Cymoxanil demonstrated stability at -18°C for extended periods, suggesting potential accumulation in soil and water systems .

Q & A

Basic Research Question

  • Animal models : Use OECD guidelines for 28-day oral toxicity studies in rats, with sample sizes ≥10/group to ensure statistical power.
  • Endpoint selection : Monitor liver enzymes (AST, ALT), histopathology, and immune markers.
  • Ethical compliance : Obtain institutional review board (IRB) approval and adhere to ARRIVE guidelines for reporting .

How should researchers design experiments to investigate cymoxanil’s environmental persistence and bioaccumulation risks?

Advanced Research Question

  • Half-life studies : Use radiolabeled cymoxanil (¹⁴C) in soil/water systems under varying pH/temperature.
  • Bioaccumulation factor (BCF) : Measure residues in aquatic organisms (e.g., Daphnia magna) via LC-MS/MS.
  • Modeling : Apply fugacity models to predict environmental partitioning and long-term exposure risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide
Reactant of Route 2
Reactant of Route 2
2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide

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